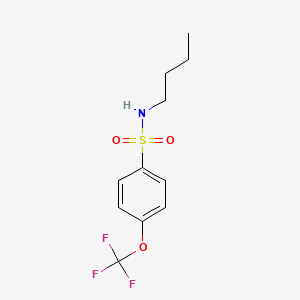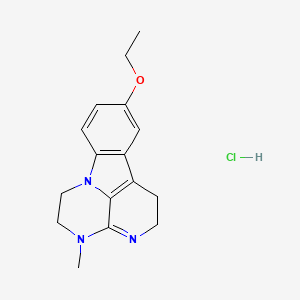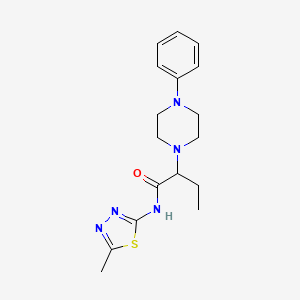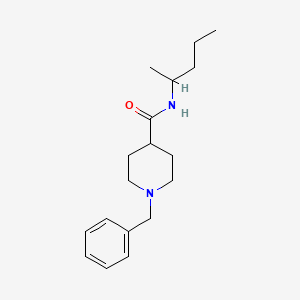![molecular formula C13H13N3O2 B4435054 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B4435054.png)
2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol
Descripción general
Descripción
2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol, also known as MBPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MBPE is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. It is a synthetic compound that can be prepared by following a specific synthesis method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method of MBPE, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol has been found to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis by activating caspase enzymes. In inflammation research, 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol has been found to inhibit the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
Biochemical and Physiological Effects:
2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol has been found to have various biochemical and physiological effects, depending on the research field. In cancer research, 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol has been found to reduce inflammation and oxidative stress. In neurodegenerative disease research, 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol in lab experiments is its potential therapeutic applications in various research fields. Another advantage is its synthetic nature, which allows for easy preparation and modification. However, a limitation of using 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol research. In cancer research, further studies can be conducted to determine the specific mechanisms of action of 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol and its potential use in combination with other anticancer drugs. In inflammation research, further studies can be conducted to determine the optimal dosage and duration of 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol treatment in treating inflammatory diseases. In neurodegenerative disease research, further studies can be conducted to determine the long-term effects of 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol treatment and its potential use in combination with other neuroprotective drugs.
Conclusion:
In conclusion, 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol has shown promising results in various research fields, and further studies are needed to determine its full potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol has been found to have potential therapeutic applications in various scientific research fields, such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has also shown that 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol has anti-inflammatory properties, which can be useful in treating inflammatory diseases. In neurodegenerative disease research, 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol has been found to have neuroprotective effects and can potentially be used in treating diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-15-11-9-4-2-3-5-10(9)18-12(11)13(16-8)14-6-7-17/h2-5,17H,6-7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUASOQRAVSESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NCCO)OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-allyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4434984.png)
![3-(4-methoxyphenyl)-2-methyl-5-{[(4-methyl-2-pyrimidinyl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4435007.png)

![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4435011.png)
![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4435014.png)


![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4435026.png)
![1-[(dimethylamino)sulfonyl]-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4435037.png)
![N-[2-(phenylthio)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4435041.png)
![ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4435061.png)
![N-[3-amino-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4435068.png)